Thermal Stability Differentiation: p-Quaterphenyl Aldehyde vs. p-Terphenyl Aldehyde
The target compound inherits the thermal stability of the p-quaterphenyl core, which exhibits a melting point of approximately 300 °C compared to only 212 °C for the shorter p-terphenyl analog [1]. This 88 °C higher melting point directly correlates with enhanced thermal durability and lower volatility during high-vacuum thermal evaporation processes essential for OLED device fabrication. The extended rigid-rod structure of the quaterphenyl unit promotes stronger intermolecular π-π interactions, delaying thermal decomposition and ensuring morphological stability in thin-film devices [2].
| Evidence Dimension | Melting point (Tm) of parent oligophenylene core |
|---|---|
| Target Compound Data | p-Quaterphenyl core: ~300 °C |
| Comparator Or Baseline | p-Terphenyl core: 212 °C |
| Quantified Difference | +88 °C (41.5% higher) |
| Conditions | Differential scanning calorimetry (DSC) analysis; J. Phys. Chem. 1980 study |
Why This Matters
Higher melting point ensures superior thermal stability during vacuum deposition processing and extends device operational lifetime, a critical procurement criterion for OLED material developers.
- [1] Effect of substituents on the melting points and spectroscopic characteristics of some popular scintillators. J. Phys. Chem. 1980. DOI: 10.1021/j100442a013. Cited in: scite.ai. View Source
- [2] Wasicki, J.; Radomska, M.; Radomski, R. Heat capacities of diphenyl, p-terphenyl and p-quaterphenyl from 180 K to their melting points. J. Therm. Anal. 1982. Cited in: NIST WebBook. View Source
